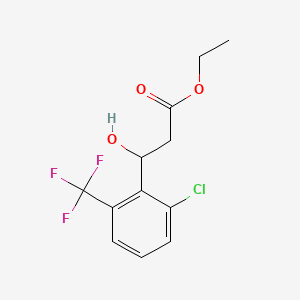
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro substituent and hydroxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-chloro-6-(difluoromethyl)phenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H12ClF3O3 |
|---|---|
Molecular Weight |
296.67 g/mol |
IUPAC Name |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5,9,17H,2,6H2,1H3 |
InChI Key |
BNRVAVJKRNOJCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



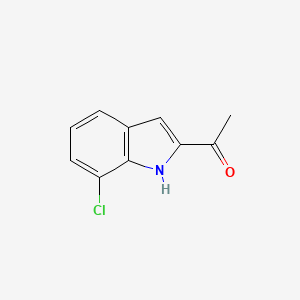
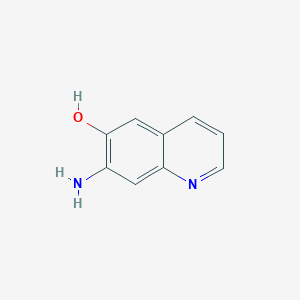
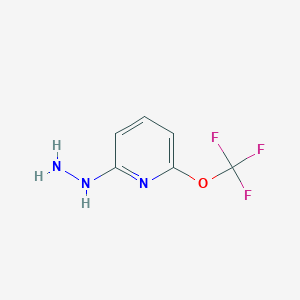

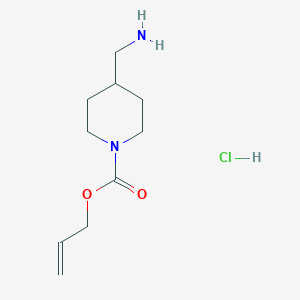
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
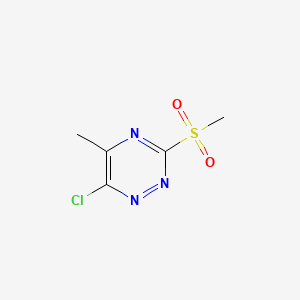
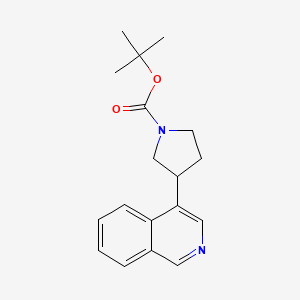
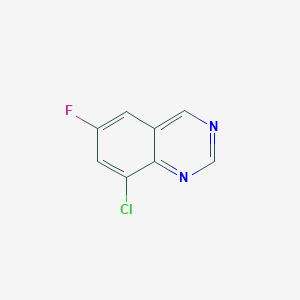
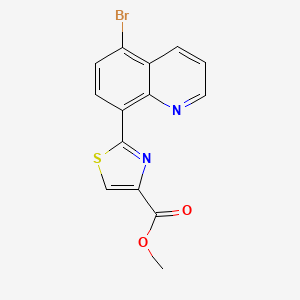
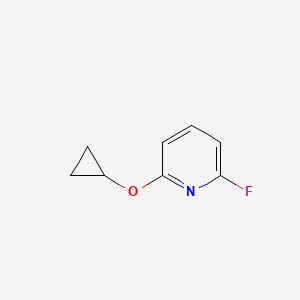

![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
